molecular formula C38H54N6O11S B000745 Atazanavir sulfate CAS No. 229975-97-7

Atazanavir sulfate

Cat. No.: B000745
CAS No.: 229975-97-7
M. Wt: 802.9 g/mol
InChI Key: DQSGVVGOPRWTKI-QVFAWCHISA-N
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Description

Mechanism of Action

Target of Action

Atazanavir sulfate, commonly known as Atazanavir, is an antiretroviral drug of the protease inhibitor (PI) class . It primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the human immunodeficiency virus (HIV) .

Mode of Action

Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thereby disrupting the replication of the virus .

Biochemical Pathways

The major biotransformation pathways of Atazanavir in humans consist of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .

Pharmacokinetics

Atazanavir has a bioavailability of 60-68% . It is primarily metabolized in the liver by the CYP3A4 enzyme . The drug’s elimination half-life is approximately 6.5 hours, and it is excreted through both fecal and renal routes . Atazanavir’s pharmacokinetics can be influenced by other drugs, as it can decrease the excretion rate of certain substances, potentially resulting in higher serum levels .

Result of Action

The inhibition of the HIV-1 protease by Atazanavir results in the formation of immature, noninfectious viral particles . This disrupts the replication of the virus, thereby helping to control the progression of HIV infection .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Atazanavir. For instance, Atazanavir’s absorption can be significantly reduced when coadministered with antacids, buffered medications, H2-receptor antagonists, and proton-pump inhibitors . Furthermore, certain antiretroviral drugs can inhibit Atazanavir’s accumulation in cells, affecting its therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

Atazanavir sulfate interacts with several enzymes and proteins in its role as a protease inhibitor. It has activity against HIV-1 Group M subtype viruses A, B, C, D, AE, AG, F, G, and J isolates in cell culture . This compound has variable activity against HIV-2 isolates .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the HIV protease, which is crucial for the maturation of the virus . This blockage prevents the virus from becoming infectious, thereby reducing the viral load within the body .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the HIV protease and preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . If the HIV protease enzyme does not work, the virus is not infectious, and no mature virions are made .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. It exhibits superior performance in 0.025 N HCl and pH 6.8 over pure drug . Ex vivo permeation and in vivo pharmacokinetic study of this compound corroborated enhanced permeation and improved drug absorption via lymphatic transport in Wistar rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving rats, it was found that this compound showed a 4.5 fold higher uptake through formulation than non-peyer’s patch region and high accumulation in spleen and brain .

Metabolic Pathways

This compound is extensively metabolized in humans. The major biotransformation pathways of this compound in humans consisted of monooxygenation and dioxygenation . Other minor biotransformation pathways for this compound or its metabolites consisted of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .

Transport and Distribution

Drug transporters such as P-glycoprotein and organic anion transporting polypeptide (OATP) family regulate intestinal permeability of this compound and may contribute to its poor oral bioavailability . P-glycoprotein inhibition also resulted in an increase in this compound absorption in situ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atazanavir sulfate involves multiple steps, starting from the preparation of the core structure followed by the addition of various functional groups. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Chemical Reactions Analysis

Types of Reactions: Atazanavir sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Atazanavir sulfate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGVVGOPRWTKI-QVFAWCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017206
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229975-97-7
Record name Atazanavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229975-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATAZANAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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